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molecular formula C8H5N3O4 B1298875 2,4-Dihydroxy-6-nitroquinazoline CAS No. 32618-85-2

2,4-Dihydroxy-6-nitroquinazoline

Cat. No. B1298875
M. Wt: 207.14 g/mol
InChI Key: TWJZVXRMXVNSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309562B2

Procedure details

A mixture of 5 g (27.4 mmol) of 5-nitroanthranilic acid and 22.9 g (274.0 mmol) of urea was heated to 160° C. and the melt stirred overnight. The reaction mixture was allowed to cool to 100° C. and 5 mL of water was added to dissolve the urea. The solid was filtered and suspended in 100 mL of 0.5 N NaOH and heated to boiling for 40 min to allow formation of the sodium salt. Then the mixture was cooled down and the pH was adjusted with 1 M HCl until pH=5. The precipitate was filtered off and washed with water and dried in vacuo to give 5.12 g of the title compound. 1H NMR (DMSO-d6) δ 11.7 (s, 2H), 8.6 (s, 1H), 8.45(d, 1H), 7.4 (d, 1H); LC-MS (ESI+; 208 ([M+H]+)).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=O)[C:7]([NH2:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:14][C:15](N)=[O:16]>O>[N+:1]([C:4]1[CH:12]=[C:8]2[C:7](=[CH:6][CH:5]=1)[NH:13][C:15](=[O:16])[NH:14][C:9]2=[O:11])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
22.9 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the melt stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 100° C.
FILTRATION
Type
FILTRATION
Details
The solid was filtered
TEMPERATURE
Type
TEMPERATURE
Details
heated
WAIT
Type
WAIT
Details
to boiling for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled down
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(NC(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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